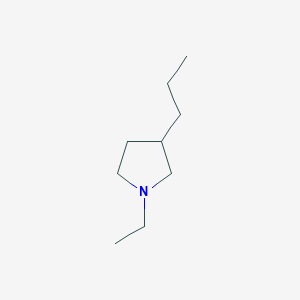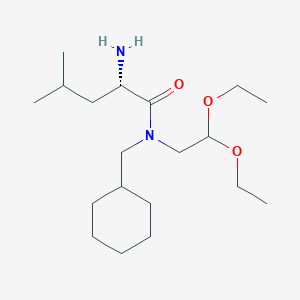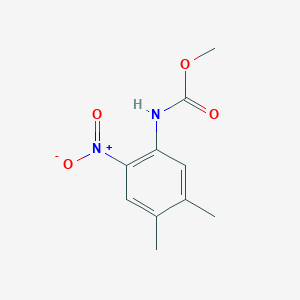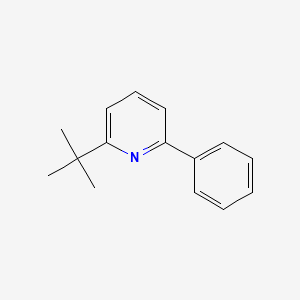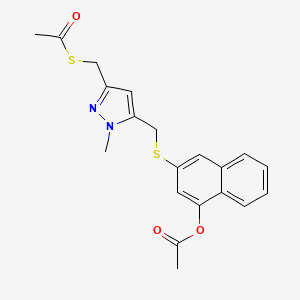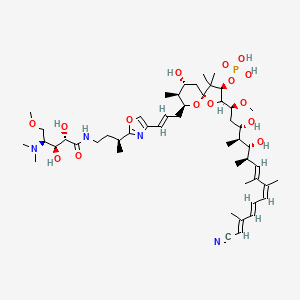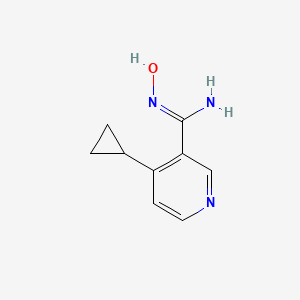![molecular formula C8H10BrClN2O B13120611 2-[[(5-Bromo-4-chloro-3-pyridyl)methyl]amino]ethanol](/img/structure/B13120611.png)
2-[[(5-Bromo-4-chloro-3-pyridyl)methyl]amino]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(((5-Bromo-4-chloropyridin-3-yl)methyl)amino)ethan-1-ol is an organic compound that belongs to the class of substituted pyridines. This compound is characterized by the presence of a bromine atom at the 5-position and a chlorine atom at the 4-position of the pyridine ring, along with an aminoethanol group attached to the 3-position via a methyl bridge. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-Bromo-4-chloropyridin-3-yl)methyl)amino)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-4-chloropyridine.
Nucleophilic Substitution: The 5-bromo-4-chloropyridine undergoes a nucleophilic substitution reaction with an appropriate amine, such as 2-aminoethanol, under controlled conditions.
Reaction Conditions: The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of 2-(((5-Bromo-4-chloropyridin-3-yl)methyl)amino)ethan-1-ol may involve:
Batch Reactors: Utilizing batch reactors where the starting materials and reagents are mixed and allowed to react under controlled conditions.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, which allows for better control over reaction parameters and improved yield.
化学反应分析
Types of Reactions
2-(((5-Bromo-4-chloropyridin-3-yl)methyl)amino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution Reagents: Nucleophiles like amines or thiols and electrophiles like alkyl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines.
科学研究应用
2-(((5-Bromo-4-chloropyridin-3-yl)methyl)amino)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 2-(((5-Bromo-4-chloropyridin-3-yl)methyl)amino)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
5-Bromo-2-chloropyridine: A related compound with similar structural features but lacking the aminoethanol group.
4-Amino-5-bromo-2-chloropyridine: Another similar compound with an amino group at the 4-position.
Uniqueness
2-(((5-Bromo-4-chloropyridin-3-yl)methyl)amino)ethan-1-ol is unique due to the presence of both bromine and chlorine atoms on the pyridine ring and the aminoethanol group, which confer distinct chemical and biological properties.
属性
分子式 |
C8H10BrClN2O |
|---|---|
分子量 |
265.53 g/mol |
IUPAC 名称 |
2-[(5-bromo-4-chloropyridin-3-yl)methylamino]ethanol |
InChI |
InChI=1S/C8H10BrClN2O/c9-7-5-12-4-6(8(7)10)3-11-1-2-13/h4-5,11,13H,1-3H2 |
InChI 键 |
YLABZSZUMHOXCQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C=N1)Br)Cl)CNCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


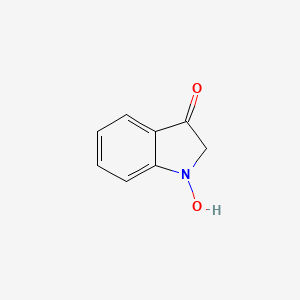


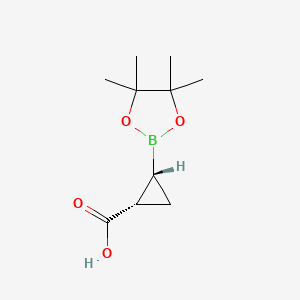
![Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate](/img/structure/B13120565.png)
